molecular formula C11H14ClN B11743798 1-(2-Chlorophenyl)cyclopentanamine CAS No. 856563-66-1

1-(2-Chlorophenyl)cyclopentanamine

Cat. No.: B11743798
CAS No.: 856563-66-1
M. Wt: 195.69 g/mol
InChI Key: KGVQTPAKGZAJNO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14ClN It is a cyclopentane derivative where an amine group is attached to a cyclopentane ring, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)cyclopentanamine can be achieved through several methods. One common approach involves the reaction of 2-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction of the resulting imine intermediate. Another method involves the cyclization of 2-chlorophenylcyclopentanone with ammonia or an amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-chlorophenylcyclopentanone or 2-chlorobenzoic acid.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of various substituted phenylcyclopentanamines.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)cyclopentanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

856563-66-1

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(2-chlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14ClN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2

InChI Key

KGVQTPAKGZAJNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Cl)N

Origin of Product

United States

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